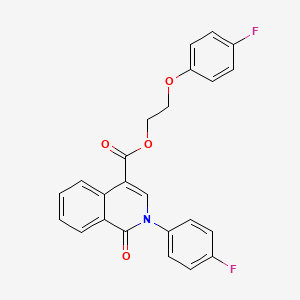

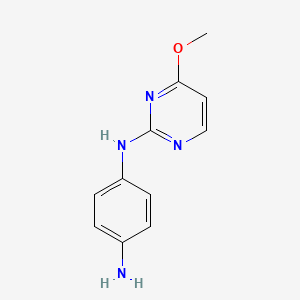

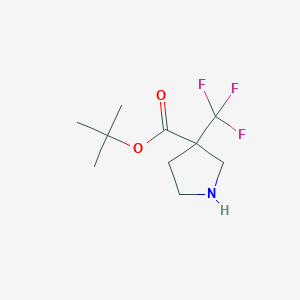

![molecular formula C14H18N4 B2608030 N-甲基-N'-[1-(丙-2-基)-1H-吡唑-5-基]苯甲酰胺 CAS No. 1006463-43-9](/img/structure/B2608030.png)

N-甲基-N'-[1-(丙-2-基)-1H-吡唑-5-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a chemical compound with the CAS Number: 1006463-43-9 . It has a molecular weight of 242.32 and its IUPAC name is N’- (1-isopropyl-1H-pyrazol-5-yl)-N-methylbenzenecarboximidamide . The compound is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.32 . It is a powder and is typically stored at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用

Comprehensive Analysis of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide Applications

The compound N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a derivative of propargylamine, which is a class of compounds with a wide range of pharmaceutical and biological properties. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.

Neurodegenerative Disease Treatment: Propargylamine derivatives, such as selegiline and rasagiline, are known for their effectiveness against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds act as monoamine oxidase inhibitors, particularly targeting MAO-B, an isoform associated with neurodegenerative diseases. The neuroprotective effects of these derivatives are attributed to their ability to reduce oxidative stress and stabilize mitochondrial membranes, which are crucial in treating Parkinson’s disease .

Antiapoptotic Therapies: Some propargylamine derivatives have been found to possess antiapoptotic functions, making them useful for symptomatic and neuroprotective treatments . This property is significant in the development of therapies that aim to prevent cell death, which is a common pathway in various diseases, including neurodegenerative disorders.

Diabetes and Cardiovascular Complications: Pargyline, a related propargylamine derivative, has been used to treat type 1 diabetes and associated cardiovascular complications . Its role as a monoamine oxidase inhibitor contributes to its therapeutic effects in these conditions.

Cancer Treatment: Pargyline has shown potential in cancer treatment by inhibiting lysine-specific demethylase-1 (LSD-1) when used alongside chemotherapeutic agents, leading to induced senescence and growth inhibition of cancer cells . Additionally, it has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), further enhancing its utility in cancer therapies .

Synthesis of Enantiopure Amines: Transaminases offer an environmentally friendly method for synthesizing pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This process is crucial for producing enantiomerically pure amines, which are constituents in approximately 40% of all active pharmaceutical ingredients .

Cognitive Function Improvement: L-amphetamine, a compound structurally similar to propargylamines, has been reported to improve cognitive function in multiple sclerosis patients . This suggests that derivatives of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide could potentially be explored for similar cognitive-enhancing effects.

Fungicide and Antibiotic Development: The pyrrole subunit, which is part of the chemical structure of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide, has diverse applications in the development of therapeutically active compounds, including fungicides and antibiotics . These compounds are known to inhibit enzymes like reverse transcriptase and protein kinases, which are targets in the treatment of various infections and diseases .

Anti-Inflammatory and Antitumor Agents: Compounds containing the pyrrole subunit are also used in anti-inflammatory drugs and antitumor agents . Their mechanism of action often involves the inhibition of key enzymes or pathways that contribute to inflammation and tumor growth .

安全和危害

属性

IUPAC Name |

N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-11(2)18-13(9-10-16-18)17-14(15-3)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGIIARTPQUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=NC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2607951.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine](/img/structure/B2607962.png)

![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)